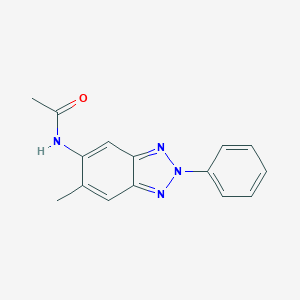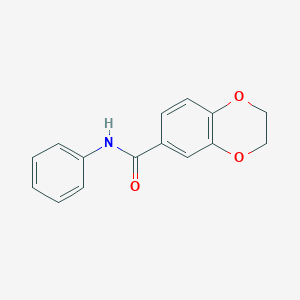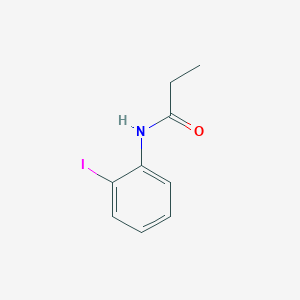
N,N-diethyl-2,2-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2,2-diphenylpropanamide, also known as DEET, is a popular insect repellent that has been used for over 60 years. DEET is a colorless, oily liquid with a slightly sweet odor. It is a highly effective insect repellent and is used to protect against a wide range of insects, including mosquitoes, ticks, and fleas. DEET is widely used in both commercial and household insect repellents due to its effectiveness and low toxicity.
Wirkmechanismus
N,N-diethyl-2,2-diphenylpropanamide works by interfering with the insect's ability to detect the presence of humans or animals. Insects use their olfactory system to detect the presence of carbon dioxide and other chemicals emitted by humans and animals. N,N-diethyl-2,2-diphenylpropanamide disrupts this system by blocking the receptors in the insect's antennae, making it difficult for them to detect carbon dioxide and other chemicals.
Biochemical and Physiological Effects
N,N-diethyl-2,2-diphenylpropanamide has been shown to have low toxicity in humans and animals. However, some studies have suggested that N,N-diethyl-2,2-diphenylpropanamide may have neurotoxic effects on certain species of insects. N,N-diethyl-2,2-diphenylpropanamide has also been shown to have a slight irritant effect on the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-2,2-diphenylpropanamide is a highly effective insect repellent and is widely used in laboratory experiments to protect against insects. However, N,N-diethyl-2,2-diphenylpropanamide can have a slight irritant effect on the skin and eyes, which may limit its use in certain experiments. Additionally, N,N-diethyl-2,2-diphenylpropanamide can interfere with certain types of analytical methods, such as gas chromatography.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding N,N-diethyl-2,2-diphenylpropanamide. One area of interest is the development of new insect repellents that are more effective and have fewer side effects than N,N-diethyl-2,2-diphenylpropanamide. Another area of interest is the potential use of N,N-diethyl-2,2-diphenylpropanamide in agriculture and veterinary medicine. N,N-diethyl-2,2-diphenylpropanamide has also been studied for its potential use in the control of insect-borne diseases, such as malaria and dengue fever. Finally, more research is needed to fully understand the neurotoxic effects of N,N-diethyl-2,2-diphenylpropanamide on certain species of insects.
Synthesemethoden
N,N-diethyl-2,2-diphenylpropanamide can be synthesized through several methods, including the reaction between benzaldehyde and diethylamine in the presence of an acid catalyst. The reaction produces a mixture of N,N-diethyl-2,2-diphenylpropanamide and its isomer, N,N-diethyl-3-methylbenzamide. The mixture is then separated by fractional distillation to obtain pure N,N-diethyl-2,2-diphenylpropanamide.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2,2-diphenylpropanamide has been extensively studied for its insect repellent properties. It has been shown to be highly effective in repelling a wide range of insects, including mosquitoes, ticks, and fleas. N,N-diethyl-2,2-diphenylpropanamide works by interfering with the insect's ability to detect the presence of humans or animals by disrupting their olfactory system. N,N-diethyl-2,2-diphenylpropanamide has also been studied for its potential use in other areas, such as agriculture and veterinary medicine.
Eigenschaften
Produktname |
N,N-diethyl-2,2-diphenylpropanamide |
|---|---|
Molekularformel |
C19H23NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
N,N-diethyl-2,2-diphenylpropanamide |
InChI |
InChI=1S/C19H23NO/c1-4-20(5-2)18(21)19(3,16-12-8-6-9-13-16)17-14-10-7-11-15-17/h6-15H,4-5H2,1-3H3 |
InChI-Schlüssel |
IROPYLIJGJLFSX-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)C(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dimethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253105.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B253107.png)
![N-{2-chloro-4-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B253108.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B253109.png)


![N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B253113.png)
![N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B253117.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253121.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B253123.png)



![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)